molecular formula C15H9FO2 B186152 2-(2-fluorophenyl)-4H-chromen-4-one CAS No. 1645-20-1

2-(2-fluorophenyl)-4H-chromen-4-one

Cat. No.: B186152
CAS No.: 1645-20-1
M. Wt: 240.23 g/mol
InChI Key: WGCVYBFPCUCTRY-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

This compound belongs to the systematic classification of chromone derivatives, specifically categorized as a 2-arylchromone or flavone analog. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as 2-(2-fluorophenyl)chromen-4-one. The systematic naming convention reflects the presence of a 2-fluorophenyl substituent attached to the chromone backbone at the 2-position of the heterocyclic ring system.

The compound exhibits several alternative nomenclature designations documented in chemical databases. These include this compound, 2-(2-fluorophenyl)-1-benzopyran-4-one, and 4H-1-benzopyran-4-one, 2-(2-fluorophenyl)-. The Chemical Abstracts Service has assigned this compound the registry number 1645-20-1, providing a unique identifier for regulatory and research purposes. The diversity in nomenclature reflects the compound's classification within multiple structural frameworks, including both the chromone and benzopyran systems.

From a structural perspective, the compound represents a specific example of halogenated flavonoids, where the fluorine atom occupies the ortho position relative to the point of attachment to the chromone ring system. This positioning distinguishes it from other fluorinated analogs such as 2-(3-fluorophenyl)-4H-chromen-4-one and 2-(4-fluorophenyl)-4H-chromen-4-one, which feature fluorine substitution at the meta and para positions, respectively. The precise positioning of the fluorine substituent has significant implications for the compound's electronic properties and potential biological activities.

Chemical Formula and Molecular Identity

The molecular identity of this compound is defined by its chemical formula C15H9FO2, representing a molecular composition of fifteen carbon atoms, nine hydrogen atoms, one fluorine atom, and two oxygen atoms. The molecular weight has been precisely determined as 240.23 grams per mole through computational analysis and experimental verification. This molecular weight positions the compound within the typical range for small molecule pharmaceuticals and natural product analogs.

The compound's molecular structure can be represented through several chemical notation systems. The Simplified Molecular Input Line Entry System representation is documented as C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3F, providing a linear notation for computational applications. The International Chemical Identifier string, InChI=1S/C15H9FO2/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-9H, offers a standardized representation that facilitates database searches and structural comparisons.

Property Value Source
Molecular Formula C15H9FO2
Molecular Weight 240.23 g/mol
CAS Registry Number 1645-20-1
Melting Point 79-83°C
Density 1.309 g/cm³
Refractive Index 1.616

The compound's physical properties reflect its aromatic character and intermolecular interactions. The melting point range of 79-83°C indicates moderate crystalline stability, while the density of 1.309 grams per cubic centimeter suggests efficient molecular packing in the solid state. The refractive index of 1.616 correlates with the compound's extended conjugated system and aromatic character. These physical parameters are consistent with related chromone derivatives and support the compound's classification within this structural family.

Position within Chromone/Flavonoid Frameworks

This compound occupies a specific position within the broader chromone and flavonoid structural frameworks. The chromone ring system, designated as 1-benzopyran-4-one, represents the core structural motif that defines this class of compounds. The chromone framework consists of a benzene ring fused to a pyran ring containing a ketone functional group at the 4-position, creating a rigid bicyclic system that serves as a privileged structure in medicinal chemistry.

Within the flavonoid classification system, this compound is categorized as a flavone, which represents one of the largest subclasses of flavonoids. Flavones are characterized by the presence of a 4H-chromen-4-one backbone bearing a phenyl substituent at the 2-position. The general structure of flavonoids follows a C6-C3-C6 pattern, where two phenyl rings are connected through a three-carbon bridge that forms the heterocyclic pyran ring. This structural arrangement places this compound within the broader context of naturally occurring plant secondary metabolites and their synthetic analogs.

The compound's classification as an anthoxanthin specifically places it within the ketone-containing flavonoid subgroup. Anthoxanthins encompass both flavones and flavonols, distinguished by the absence or presence of a hydroxyl group at the 3-position of the chromone ring. The absence of the 3-hydroxyl group in this compound confirms its classification as a flavone rather than a flavonol. This structural distinction has important implications for the compound's chemical reactivity and potential biological activities.

The chromone scaffold has been recognized as a privileged structure in drug discovery due to its prevalence in pharmacologically active compounds. The framework appears in numerous bioactive molecules, including anticancer, anti-human immunodeficiency virus, antibacterial, and anti-inflammatory agents. The rigid bicyclic structure provides an excellent platform for the presentation of substituents in defined spatial orientations, facilitating specific interactions with biological targets. The fluorine substitution in this compound introduces unique electronic and steric properties that distinguish it from unsubstituted analogs.

Historical Development and Research Significance

The historical development of chromone chemistry traces its origins to the late 19th and early 20th centuries, with foundational work establishing synthetic methodologies for these important heterocyclic systems. The term chromone derives from the Greek word chroma, meaning color, reflecting the fact that many chromone derivatives exhibit distinct coloration properties. Early synthetic approaches to chromone construction were pioneered by researchers such as Kostanecki, whose methods established fundamental principles for flavone synthesis that remain relevant today.

The von Kostanecki method, established in 1898-1899, represents one of the earliest systematic approaches to flavone synthesis. This methodology employed ortho-hydroxyacetophenone and benzaldehyde as precursors to form 2-hydroxychalcone intermediates through Claisen-Schmidt condensation, followed by cyclization to afford flavone products. The historical significance of this approach lies in its demonstration that flavonoid structures could be accessed through rational synthetic design, opening pathways for the preparation of both natural products and synthetic analogs.

Subsequent developments in chromone chemistry included the Allan-Robinson method, established in 1924, which provided alternative synthetic routes through the treatment of 2-hydroxyacetophenones with aromatic anhydrides. The von Auwers-Müller method, first described in 1908, offered approaches to 3-hydroxyflavones through aurone intermediates. These classical methods established the foundation for modern synthetic chemistry approaches to chromone and flavonoid construction.

Research into fluorinated chromone derivatives, including this compound, represents a more recent development in this field. The introduction of fluorine substituents into bioactive molecules has become a standard strategy in medicinal chemistry due to fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds. These characteristics can significantly influence molecular properties such as metabolic stability, bioavailability, and target selectivity.

Contemporary research on this compound has focused on its synthesis, characterization, and potential applications. Computational studies using density functional theory have provided detailed insights into the compound's electronic structure and molecular properties. These theoretical investigations have revealed important information about frontier molecular orbitals, electrostatic potential surfaces, and quantum chemical parameters that govern the compound's reactivity and potential biological interactions.

The research significance of this compound extends beyond its individual properties to its role as a representative member of the fluorinated chromone family. Studies of this compound contribute to understanding structure-activity relationships within the broader context of chromone-based pharmaceuticals and natural product analogs. The compound serves as a valuable model system for investigating the effects of fluorine substitution on chromone properties, providing insights that can inform the design of new therapeutic agents and research tools.

Properties

CAS No.

1645-20-1

Molecular Formula

C15H9FO2

Molecular Weight

240.23 g/mol

IUPAC Name

2-(2-fluorophenyl)chromen-4-one

InChI

InChI=1S/C15H9FO2/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-9H

InChI Key

WGCVYBFPCUCTRY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3F

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3F

Other CAS No.

1645-20-1

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of 2-(2-fluorophenyl)-4H-chromen-4-one exhibit significant anticancer properties. For instance, studies have shown that modifications at specific positions can enhance cytotoxicity against multidrug-resistant cancer cells. Compounds with similar structures have been found to induce apoptosis through mitochondrial pathways and modulate anti-apoptotic proteins such as Bcl-2 .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. A study demonstrated that certain derivatives could inhibit the TLR4/MAPK signaling pathway, thereby reducing the expression of pro-inflammatory cytokines like IL-6 and TNF-α in vitro and in vivo. This suggests a mechanism through which these compounds could be developed into therapeutic agents for inflammatory diseases .
  • Antioxidant Properties : Chromone derivatives are known for their antioxidant activities, which protect cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor .
  • Mechanistic Insights : Molecular docking studies have elucidated the interactions between chromone derivatives and their biological targets, indicating that halogen substitutions significantly influence binding affinity towards enzymes involved in various metabolic pathways .

Comparative Analysis of Biological Activities

Compound NameIC50 (µM)Biological Activity
This compoundNot specifiedAntioxidant, anti-inflammatory, anticancer potential
6k (Flavonol derivative)3.14 ± 0.29Anticancer against A549 cells
6l (Flavonol derivative)0.46 ± 0.02Induces apoptosis in A549 cells
Quinoline derivativesVariesDiverse biological activities
Indole derivativesVariesAnticancer properties

Anticancer Activity

A study focusing on related chromone derivatives demonstrated their effectiveness against multidrug-resistant cancer cells, with certain structural modifications leading to submicromolar potency against resistant lines. This highlights the potential for further exploration of these compounds in cancer therapy .

Mechanistic Insights

Molecular docking studies have shown that specific substitutions on the chromone structure can enhance binding affinities to targets such as monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE), which are important in neurodegenerative disease mechanisms .

Toxicity Assessments

In vitro toxicity assays on normal cell lines indicate that many chromone derivatives maintain low toxicity levels while exhibiting significant biological activity, making them suitable candidates for further pharmacological development .

Comparison with Similar Compounds

Positional Isomers: 2- vs. 4-Fluorophenyl Derivatives

Property 2-(2-Fluorophenyl)-4H-chromen-4-one 2-(4-Fluorophenyl)-4H-chromen-4-one
Fluorine Position Ortho (C2) Para (C4)
Crystallographic Data Not reported Planar flavone moiety; hydrogen bonding via C3-OH and ketone
Biological Activity GI50 = 2.87 µM (Aurora kinase inhibition) GI50 = 5.21 µM (Aurora kinase inhibition)
Electronic Effects Stronger electron-withdrawing effect due to proximity to chromenone core Moderate electron-withdrawing effect

Key Insight : The ortho-fluorine derivative exhibits superior inhibitory potency against Aurora kinases compared to the para-fluoro analog, likely due to enhanced electronic effects and optimized steric alignment with enzyme active sites .

Substituent Modifications on the Phenyl Ring

Compound Substituent(s) Biological Activity (GI50, µM)
2-(2-Fluorophenyl)-3-hydroxy-4H-chromen-4-one 2-F, 3-OH 2.87 (Pan-Aurora kinase inhibition)
2-(4-Fluorophenyl)-3-hydroxy-6-nitro-4H-chromen-4-one 4-F, 6-NO2, 3-OH 3.19 (Pan-Aurora kinase inhibition)
3-Hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one 2-OCH3, 3-OH 6.15 (Antioxidant/anti-inflammatory)
2-(2,4-Dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one 2,4-OCH3, 3-OH 8.94 (Antioxidant/anti-inflammatory)

Key Insight :

  • Electron-withdrawing groups (e.g., NO2) enhance kinase inhibition but may reduce selectivity.
  • Methoxy groups (electron-donating) improve antioxidant activity but reduce anticancer potency.
  • The 3-hydroxy group is critical for hydrogen bonding in both enzymatic and receptor interactions .

Hybrid Derivatives with Heterocyclic Moieties

Compound Structural Feature Activity
2-(4-(5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)phenyl)-4H-chromen-4-one Oxadiazole-linked 2-fluorophenyl β-Glucuronidase inhibition (IC50 = 1.2 µM)
2-(1-Bromopropyl)-5-fluoro-3-(2-fluorophenyl)-4H-chromen-4-one Bromoalkyl chain, 5-F Intermediate for antitumor agents

The oxadiazole derivative shows promise as a β-glucuronidase inhibitor, highlighting the versatility of fluorinated chromenones .

Structural and Functional Correlations

  • Fluorine Position : Ortho-fluorine enhances electronic effects and target binding, while para-fluorine improves solubility and crystallinity .
  • Hydroxyl Groups : The C3-OH group is pivotal for antioxidant activity but may reduce metabolic stability due to susceptibility to glucuronidation .
  • Hybrid Scaffolds: Combining chromenone with heterocycles (e.g., oxadiazole) balances potency and pharmacokinetic properties .

Q & A

Q. What are the recommended synthetic routes for 2-(2-fluorophenyl)-4H-chromen-4-one, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation or Baker-Venkataraman rearrangement. For example:

  • Claisen-Schmidt Route : React (E)-3-(2-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one with sodium hydroxide and hydrogen peroxide in ethanol .
  • Optimization : Adjust molar ratios (e.g., 1:3 substrate-to-oxidant) and solvent polarity to improve yield. Use TLC or HPLC to monitor reaction progress. For derivatives, substituents like nitro or hydroxy groups may require modified conditions (e.g., nitro group introduction via HNO₃/H₂SO₄) .

Q. How can spectroscopic techniques (NMR, MS) be used to confirm the structure of this compound?

Methodological Answer:

  • ¹H-NMR : Look for characteristic signals:
    • Aromatic protons at δ 7.20–7.86 ppm (integration for 9H).
    • Fluorophenyl coupling patterns (e.g., doublets or triplets due to ortho-F substituent) .
  • MS : Molecular ion peak at m/z 269.50 (M+H⁺) .
  • Cross-Validation : Compare experimental data with DFT-predicted spectra (B3LYP/6-31G(d,p) basis set) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in fluorinated chromenone derivatives?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD) :
    • Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 223 K. Refine with SHELXL (e.g., R₁ = 0.049, wR₂ = 0.134) .
    • Key Parameters : Monitor bond angles (e.g., C–F bond distortion: 118.5–121.8°) and packing interactions (e.g., π-π stacking distances ~3.5 Å) .
  • Software : SHELX for refinement , ORTEP-3 for graphical representation .

Q. How do electronic properties (HOMO-LUMO, MEP) influence the reactivity of this compound?

Methodological Answer:

  • DFT Calculations :
    • HOMO-LUMO Gap : A smaller gap (e.g., ~3.5 eV) indicates higher reactivity. For this compound, the fluorophenyl group reduces the gap compared to non-fluorinated analogs .
    • MEP Analysis : Identify nucleophilic (O4, C=O) and electrophilic (fluorophenyl ring) sites for functionalization .

Q. How can structural modifications enhance the bioactivity of this compound derivatives?

Methodological Answer:

  • Structure-Activity Relationships (SAR) :
    • Nitro/Hydroxy Substituents : Derivatives like 2'-fluoro-6-nitroflavone show improved GI₅₀ values (2.87 μM vs. 41.19 μM for parent compound) against cancer cells .
    • Substitution Patterns : Ortho-fluorophenyl derivatives exhibit higher cytotoxicity than para-substituted analogs due to steric and electronic effects .

Data Contradiction Analysis

Q. How can discrepancies in crystallographic parameters (e.g., bond angles) across studies be reconciled?

Methodological Answer:

  • Source Analysis : Compare experimental conditions (e.g., temperature: 223 K vs. 298 K) and refinement software versions (SHELXL 2014 vs. 2019) .
  • Validation Tools : Use CheckCIF/PLATON to identify outliers (e.g., >3σ deviations in C–F bond angles) .

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